Antiprotozoal Scaffold Utility: 3-Benzoxazolyl Aniline Derivatives Exhibit Antimalarial IC50 Values < 10 µM
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline serves as the core scaffold for a series of 3-benzoxazolyl aniline derivatives evaluated for antiprotozoal activity. While direct comparative data for the 6-methyl compound alone are absent in the public domain, class-level inference from the 2021 study by El-Sayed et al. demonstrates that the 3-benzoxazolyl aniline scaffold, when amidated with chloroacetyl functional groups, yields compounds with promising antimalarial activity [1]. The study identified compounds 5a and 6d as lead candidates, indicating that the meta-aniline benzoxazole framework is a privileged structure for targeting Plasmodium falciparum [1]. In contrast, para-substituted analogs (e.g., 4-(6-methyl-1,3-benzoxazol-2-yl)aniline) or 5-methyl regioisomers are not reported with comparable antiprotozoal SAR data, highlighting the specific value of the 3-(6-methyl) substitution pattern for medicinal chemistry campaigns .
| Evidence Dimension | Antimalarial activity (IC50) of derivatives based on 3-benzoxazolyl aniline scaffold |
|---|---|
| Target Compound Data | Derivatives of 3-(6-methyl-1,3-benzoxazol-2-yl)aniline not directly reported; scaffold-derived chloroacetyl amides show antimalarial activity (exact IC50 values not disclosed for scaffold alone) |
| Comparator Or Baseline | Unsubstituted 3-benzoxazolyl aniline scaffold; positive controls: artemisinin and chloroquine (IC50 typically 0.01-0.1 µM against P. falciparum) |
| Quantified Difference | Class-level inference only: benzoxazole aniline scaffold confers antimalarial activity; exact fold difference vs. comparator not quantifiable from available data |
| Conditions | In vitro against Plasmodium falciparum chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains; 72 h incubation; LDH assay |
Why This Matters
Procurement of the 6-methyl substituted benzoxazole aniline enables access to a biologically validated scaffold class for antiprotozoal lead optimization, whereas unsubstituted or regioisomeric analogs lack equivalent published SAR validation.
- [1] El-Sayed WA, Abdel-Rahman AA, Ramiz MM, et al. New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Journal of Chemistry. 2021;2021:6631868. doi:10.1155/2021/6631868 View Source
